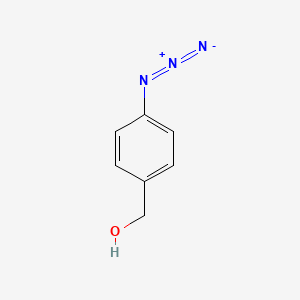

(4-Azidophenyl)methanol

Vue d'ensemble

Description

(4-Azidophenyl)methanol is an intermediate in synthesizing 4-Azidobenzaldehyde, which is used in the synthesis of fullerenes, and photocrosslinkable chitosans .

Synthesis Analysis

The novel tris(4-azidophenyl)methanol, a multifunctionalisable aryl azide, is reported. The aryl azide can be used as a protecting group for thiols in peptoid synthesis and can be cleaved under mild reaction conditions via a Staudinger reduction .

Molecular Structure Analysis

The molecular formula of (4-Azidophenyl)methanol is C7H7N3O. The InChI representation is InChI=1S/C7H7N3O/c8-10-9-7-3-1-6 (5-11)2-4-7/h1-4,11H,5H2 . The Canonical SMILES representation is C1=CC (=CC=C1CO)N= [N+]= [N-] .

Physical And Chemical Properties Analysis

The molecular weight of (4-Azidophenyl)methanol is 149.15 g/mol . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has 2 freely rotating bonds . The topological polar surface area is 34.6 Ų . The complexity is 157 .

Applications De Recherche Scientifique

Thiol Protecting Group

“(4-Azidophenyl)methanol” can be used as a protecting group for thiols in peptoid synthesis . This is particularly useful in the field of bioorganic chemistry, where protecting groups are often required to prevent certain functional groups from reacting under conditions where other functional groups need to be modified.

Staudinger Reduction

The compound can be cleaved under mild reaction conditions via a Staudinger reduction . This reaction is commonly used in organic chemistry to reduce azides to amines or phosphines.

Copper-Catalysed Cycloaddition Reactions

“(4-Azidophenyl)methanol” can be functionalised via copper-catalysed cycloaddition reactions . This reaction, also known as the CuAAC click reaction, allows the construction of triazole moieties, which have diverse applications in various fields.

Construction of Porous Organic Polymers

The copper(I) catalysed cycloaddition of aryl azides with alkynes allows the construction of triazole moieties , which were applied in constructing porous organic polymers . These polymers have a wide range of applications, including gas storage, separation, and catalysis.

Functionalisation of Surfaces

The copper(I) catalysed cycloaddition of aryl azides with alkynes is also used for the functionalisation of surfaces . This is particularly useful in the field of materials science, where surface functionalisation can enhance the properties of materials.

Synthesis of Bioactive Molecules

Another important application of aryl azides is the Staudinger reaction , an integral approach to synthesising amides in the biosystem, such as peptide synthesis , bioactive molecular labelings , and cell engineering .

Safety and Hazards

The safety data sheet for (4-Azidophenyl)methanol indicates that it is classified according to OSHA. It has acute toxicity - Oral Category 4, Skin corrosion/irritation Category 2, and Serious eye damage/eye irritation Category 2A .

Relevant Papers

The relevant paper retrieved is "Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group" . This paper reports the novel tris(4-azidophenyl)methanol, a multifunctionalisable aryl azide. The aryl azide can be used as a protecting group for thiols in peptoid synthesis and can be cleaved under mild reaction conditions via a Staudinger reduction .

Mécanisme D'action

Target of Action

The primary target of (4-Azidophenyl)methanol is thiols in peptoid synthesis . The compound acts as a protecting group for these thiols, preventing unwanted reactions during the synthesis process .

Mode of Action

(4-Azidophenyl)methanol interacts with its targets through a process known as Staudinger reduction . This reaction allows the compound to be cleaved under mild conditions, releasing the protected thiols for further reactions . Additionally, the compound can be functionalized via copper-catalyzed cycloaddition reactions .

Biochemical Pathways

The primary biochemical pathway affected by (4-Azidophenyl)methanol is the synthesis of peptoids . By acting as a protecting group for thiols, the compound ensures the correct formation of peptoids. The Staudinger reduction and copper-catalyzed cycloaddition reactions are key steps in this pathway .

Result of Action

The action of (4-Azidophenyl)methanol results in the successful synthesis of peptoids . By protecting thiols and allowing for their controlled release, the compound ensures the correct formation of these complex molecules .

Action Environment

The efficacy and stability of (4-Azidophenyl)methanol can be influenced by various environmental factors. For instance, the presence of tert-butyl nitrite and p-toluenesulfonic acid is necessary for the synthesis of the compound . Additionally, the compound’s reactions, including the Staudinger reduction and copper-catalyzed cycloaddition, require specific conditions to proceed .

Propriétés

IUPAC Name |

(4-azidophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKVUCLUCOBNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Azidophenyl)methanol | |

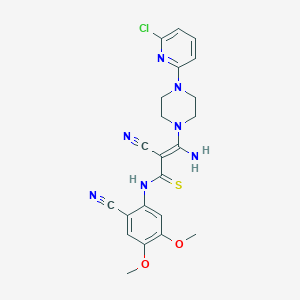

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)

![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)

![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)

![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)

![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)

![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)